N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide
Description
N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide is a thiourea-based benzamide derivative characterized by a propionamide group at the para position of the phenyl ring and a 3-propoxybenzamide moiety. Thiourea derivatives often exhibit diverse applications, including metal coordination, antimicrobial activity, and enzyme inhibition, depending on substituent effects .
Properties
IUPAC Name |
N-[[4-(propanoylamino)phenyl]carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-12-26-17-7-5-6-14(13-17)19(25)23-20(27)22-16-10-8-15(9-11-16)21-18(24)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,24)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAABCNOMJFSHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 4-aminophenol, which undergoes a series of reactions to introduce the propionamide and carbamothioyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro) increase melting points (e.g., 244–245°C in ) due to enhanced intermolecular interactions.
- Bulky substituents like thiophene (244–246°C ) further elevate melting points via π-π stacking.
- Methoxy and chloro groups show comparable melting points (~216°C), suggesting similar lattice stability .
Yield Variations :
- Thiophene-2-carboxamide derivatives exhibit the highest yield (82% ), likely due to favorable reaction kinetics with the thiophene ring.
- Nitro-substituted compounds show lower yields (50–63% ), possibly due to steric hindrance or side reactions.
Spectral Characteristics :
- NH protons in thiourea moieties resonate between 10.10–12.58 ppm in ¹H NMR, confirming hydrogen bonding .
- IR spectra consistently show C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
Research Findings and Data Gaps
- Contradictions : Melting points for 3-nitrobenzamide derivatives vary significantly (168–170°C in vs. 162–164°C in ), possibly due to polymorphic forms or impurities.
- Unanswered Questions : The target compound’s biological activity and exact melting point remain uncharacterized in the provided evidence. Further studies on its coordination behavior with transition metals are warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
